molecular formula C18H15FN2O2 B2846370 2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 922947-38-4

2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2846370
CAS No.: 922947-38-4
M. Wt: 310.328
InChI Key: GMCFREFYHMBQLC-UHFFFAOYSA-N
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Description

The compound 2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazin-3(2H)-one derivative, a scaffold of significant interest in medicinal chemistry due to its versatile biological profile . This specific chemical entity is offered for investigational use to support the discovery of novel therapeutic agents. The pyridazinone core is recognized for its potential in multiple research domains, particularly in cardiovascular and oncology studies. Researchers are exploring these derivatives as vasodilators for the management of cardiovascular diseases, as well as targeted anticancer agents . The structural motif is known to interact with key enzymatic targets; for instance, various pyridazinone-based compounds act as inhibitors for phosphodiesterases (PDE) and tyrosine kinases, which are critical pathways in disease progression . Furthermore, structurally similar analogs have demonstrated activity against cyclooxygenase (COX) enzymes, indicating potential application in inflammation research . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-23-16-7-5-14(6-8-16)17-9-10-18(22)21(20-17)12-13-3-2-4-15(19)11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCFREFYHMBQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 3-fluorobenzyl halides and suitable nucleophiles.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions using 4-methoxyphenyl halides and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Data Tables

Table 2: Pharmacological and Structural Data

Compound Bioactivity Solubility Crystal System Reference
Target Compound Not reported Not reported Not reported
Benzothiazepine-pyridazinone hybrids Antibacterial (vs. S. aureus) Not reported Not reported
6-Methyl-2-p-tolyl derivative Not reported Not reported Monoclinic (C2/c)

Biological Activity

2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one, a synthetic organic compound belonging to the pyridazinone class, has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridazinone core with a 3-fluorobenzyl group and a 4-methoxyphenyl group. The presence of the fluorine atom is significant as it can influence the compound's reactivity and biological interactions.

PropertyValue
Molecular Formula C₁₃H₁₂FN₃O₂
Molecular Weight 249.25 g/mol
CAS Number 922947-38-4
Solubility Soluble in organic solvents

Antimicrobial Activity

Research indicates that pyridazinones exhibit antimicrobial properties. A study evaluating various pyridazinone derivatives found that compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess comparable efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazinones has been explored in various studies. These compounds are thought to inhibit pro-inflammatory cytokines, thus reducing inflammation. For instance, derivatives similar to this compound have shown promise in reducing inflammation in animal models of arthritis .

Anticancer Properties

The anticancer activity of pyridazinones has been a focal point in medicinal chemistry. Compounds within this class have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have reported that certain pyridazinones can effectively inhibit cancer cell proliferation, with IC50 values indicating potent activity at low concentrations .

The biological effects of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It could bind to receptors that regulate cellular signaling pathways, influencing cell survival and apoptosis.
  • Oxidative Stress Reduction : Some pyridazinones have been shown to mitigate oxidative stress, which is a contributing factor in various diseases.

Case Studies

  • Antimicrobial Evaluation : A study focused on the synthesis and evaluation of pyridazinone derivatives including this compound highlighted its potential against resistant bacterial strains. The research emphasized the importance of structural modifications in enhancing antimicrobial potency .
  • Cancer Research : Another investigation assessed the anticancer effects of related pyridazinones on human cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell viability, suggesting that further exploration into this compound could yield promising therapeutic agents for cancer treatment.

Q & A

Q. What are the standard synthetic routes and optimization strategies for synthesizing 2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with condensation of substituted benzyl halides with pyridazinone precursors. Key steps include nucleophilic substitution at the pyridazine ring and functional group modifications. Solvents like ethanol or DMF are commonly used, with catalysts such as K₂CO₃ to enhance reaction efficiency . Optimization focuses on temperature control (60–100°C), reaction time (12–24 hours), and purification via column chromatography or recrystallization to achieve >90% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1670 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), and X-ray crystallography resolves bond angles and torsional strain in the pyridazine ring .

Q. How can X-ray crystallography and SHELX software be applied to confirm the molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides atomic-resolution data. SHELX programs (e.g., SHELXL) refine crystallographic models by minimizing residuals (R-factor < 0.05). For example, bond lengths (C–N: ~1.34 Å, C–O: ~1.23 Å) and dihedral angles between fluorobenzyl and methoxyphenyl groups are validated against literature benchmarks .

Advanced Research Questions

Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : SAR studies involve systematic substitution of the fluorobenzyl and methoxyphenyl groups. For example:
  • Replace fluorine with chlorine to assess halogen effects on binding affinity.
  • Modify methoxy to ethoxy or hydroxyl groups to probe steric/electronic impacts.
    Bioactivity assays (e.g., enzyme inhibition, cell viability) are paired with computational docking (AutoDock Vina) to correlate substituent effects with target interactions (e.g., kinase active sites) .

Q. How can researchers resolve contradictions in reported pharmacological data for pyridazinone derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times). Mitigation strategies include:
  • Standardizing protocols (e.g., MTT assay at 48 hours, 10% FBS).
  • Validating target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Cross-referencing crystallographic data (e.g., binding pose stability) with in vitro results to confirm mechanism .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ligand-receptor dynamics over 100-ns trajectories. Quantum mechanics/molecular mechanics (QM/MM) identifies reactive intermediates (e.g., hydrogen bonding with catalytic residues). Pharmacophore mapping (MOE software) screens for off-target effects, validated by in vitro selectivity profiling .

Q. How do crystallographic parameters influence the interpretation of bioactivity data?

  • Methodological Answer : Twinning or disorder in crystal lattices (e.g., SHELX refinement flags) may artifactually skew bioactivity correlations. For accurate analysis:
  • Use high-resolution data (<1.0 Å) to resolve conformational flexibility.
  • Compare Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) influencing solubility and membrane permeability .

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